![molecular formula C23H24N4O3S B2483593 4'-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 1797711-43-3](/img/structure/B2483593.png)
4'-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-[1,1'-biphenyl]-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex sulfonamide compounds often involves multi-step reactions, including modifications of functional groups to achieve the desired chemical structure. For example, the synthesis of triazolopyrimidine sulfonamides as herbicide candidates involves modifying the methyl group into a methoxy group to produce new compounds with targeted herbicidal activity, supported by enzymatic kinetic results and computational simulations for understanding interaction mechanisms (Chen et al., 2009). This process illustrates the complexity of designing and synthesizing molecules with specific functional characteristics.
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is crucial for their biological activity and interaction with biological targets. X-ray diffraction is a common technique for determining the crystal structure of these compounds, providing insights into their molecular geometry, bond lengths, and angles. For example, the crystal structure analysis of a pyrazolo[1,5-a]pyrimidine compound reveals its triclinic system, aiding in understanding its interaction capabilities (Jiu-fu et al., 2015).
科学的研究の応用
Novel Synthesis and Pharmaceutical Impurities
Research has focused on the novel synthesis methods and pharmaceutical impurities of proton pump inhibitors, including omeprazole. These studies highlight the importance of understanding the synthesis process and the potential impurities that can arise, which is relevant for the development of related sulfonamide compounds (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Antibody-Based Methods for Analysis
Sulfonamides have been analyzed using antibody-based methods, indicating their relevance in environmental and food research. These methods enable the detection and control of residues in various matrices, demonstrating the utility of sulfonamides in broader scientific applications (Fránek & Hruška, 2018).
Sulfonamide Inhibitors Review
A review covering sulfonamide inhibitors from 2013 to the present highlights their significance as bacteriostatic antibiotics and their roles in treating various conditions. This review underscores the ongoing research into sulfonamide compounds for therapeutic uses, including their potential in treating bacterial infections, cancer, and Alzheimer's disease (Gulcin & Taslimi, 2018).
Antitumour Agents
Sulfonamides' role extends into antitumor properties, with research exploring their medicinal chemistry aspects, including the synthesis, structure-activity relationship, and mechanism of action. This area of study is crucial for developing new bioactive substances with potential antitumor properties, demonstrating the versatility of sulfonamide compounds in medicinal chemistry (Azevedo-Barbosa, Dias, Franco, Hawkes, & Carvalho, 2020).
Analysis by Capillary Electrophoresis
The analysis of sulfonamides through capillary electrophoresis reflects the importance of accurate analytical methods in pharmaceutical and food analysis. This methodological focus ensures the quality control of sulfonamide-containing products, highlighting the compound's relevance in various industries (Hoff & Kist, 2009).
作用機序
将来の方向性
The future directions for this compound could involve further exploration of its biological and pharmacological activities. Given the wide range of activities exhibited by similar compounds, it could be a promising candidate for drug development . Further studies could also explore its synthesis methods and chemical properties.
特性
IUPAC Name |
4-(4-methoxyphenyl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-17-14-23-24-15-18(16-27(23)26-17)4-3-13-25-31(28,29)22-11-7-20(8-12-22)19-5-9-21(30-2)10-6-19/h5-12,14-16,25H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHRDOPDMWVGGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNS(=O)(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

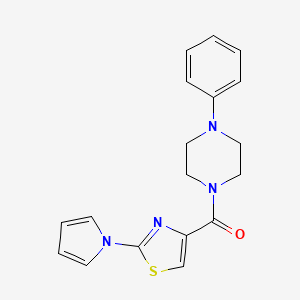
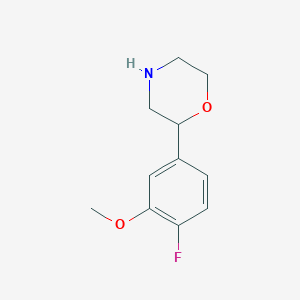



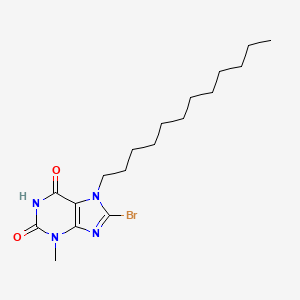
![ethyl 1-(11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carbonyl)piperidine-3-carboxylate](/img/structure/B2483522.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2483526.png)
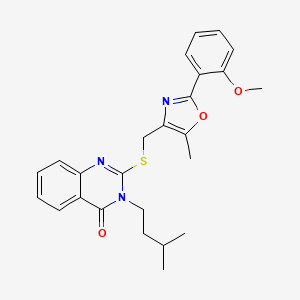
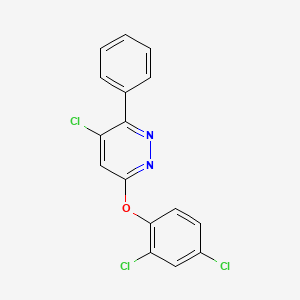
![3-(3,4-dichlorobenzyl)-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2483530.png)
![[2-(2,4,6-Trifluorophenyl)ethyl]hydrazine](/img/structure/B2483531.png)
![2,2-dimethyl-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2483533.png)